(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine
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Overview
Description
(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Mechanism of Action
Target of Action
The primary target of the compound (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is the styrene molecule . The compound interacts with styrene in a process known as aziridination .
Mode of Action
This compound interacts with its target, styrene, through a process called aziridination . This process is catalyzed by copper triflate and copper-exchanged zeolite Y . The aziridination of styrene by this compound predominantly results in an R-configuration .
Biochemical Pathways
The aziridination process involving this compound affects the biochemical pathways of styrene conversion . The reaction could either proceed via initial [3+2] cycloaddition to form triazoline intermediates which then leads to aziridines, or via initial dinitrogen cleavage of the benzenesulfonyl azide to afford a nitrene intermediate followed by addition of this nitrene species across the olefinic C–C bond of the oxabicyclic alkene .
Pharmacokinetics
The solubility of the compound in different solvents like hexane can affect its bioavailability .
Result of Action
The result of the action of this compound is the formation of aziridines . The aziridination of styrene by this compound results in a product mixture of enantiomeric aziridines .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of certain catalysts and the type of solvent used . For instance, the change of substituent in the benzenesulfonyl group reduces the solubility in hexane, affording a solution phase of enhanced enantiomeric excess .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine typically involves the reaction of 4-nitrobenzenesulfonyl azide with an appropriate alkene. The reaction proceeds via a [3+2] cycloaddition mechanism to form a triazoline intermediate, which then undergoes nitrogen extrusion to yield the aziridine . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as a Lewis acid to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency and safety of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is attacked by nucleophiles, leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of open-chain amines, thiols, or alcohol derivatives.
Scientific Research Applications
(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules due to its high reactivity.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antitumor and antimicrobial agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl azide
- 4-Nitrobenzenesulfonyl chloride
- 2-Methylaziridine
Uniqueness
(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is unique due to the combination of the aziridine ring and the nitrobenzenesulfonyl groupThe presence of the nitro group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
(2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIIZQGCWXJFM-BYDSUWOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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